

Phase I Clinical Trial Results: BI 653048 Phosphate vs. Prednisolone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI 653048 phosphate

Cat. No.: B12294497

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This guide provides a comparative analysis of the Phase I clinical trial results for **BI 653048 phosphate**, a novel nonsteroidal and functionally selective glucocorticoid receptor (GR) agonist, against the well-established corticosteroid, prednisolone. The data is compiled from three Phase I proof-of-mechanism studies (NCT02217644, NCT02217631, NCT02224105) conducted in healthy male subjects.

BI 653048 is designed as a "dissociated" GR agonist, aiming to separate the anti-inflammatory effects (transrepression) from the adverse metabolic effects (transactivation) commonly associated with traditional glucocorticoids.

Data Presentation

Pharmacodynamic and Efficacy Comparison

The following table summarizes the comparative pharmacodynamic and efficacy data between BI 653048 and prednisolone.

| Parameter | BI 653048 (200 mg) | Prednisolone (20 mg) | Key Finding |
|--|----------------------|----------------------|--|
| Anti-inflammatory Efficacy | Comparable | Comparable | Both treatments demonstrated similar anti-inflammatory effects. |
| Gene Expression (Reduced vs. Prednisolone) | IL1R2, ITGB3, SDPR | - | BI 653048 showed reduced expression of these genes compared to prednisolone. |
| Gene Expression (Comparable to Prednisolone) | FKBP5, ZBTB16, DDIT4 | - | Expression levels of these genes were similar between the two treatments. |

Safety and Tolerability Comparison

This table outlines the key safety and tolerability findings from the Phase I trials.

| Parameter | BI 653048 (200 mg) | Prednisolone (20 mg) | Key Finding |
|---|--------------------|----------------------|---|
| Overall Tolerability | Well tolerated | - | BI 653048 was found to be well tolerated in healthy subjects. |
| Metabolic Effects (C-peptide, glucose, insulin) | Moderate changes | - | Changes in metabolic markers were moderate with BI 653048 compared to prednisolone. |
| Cortisol Levels | Moderate changes | - | BI 653048 induced moderate changes in cortisol levels. |
| Bone Metabolism (Osteocalcin) | Greater reduction | - | A more significant reduction in osteocalcin was observed with BI 653048, indicating a potential for side effects on bone. |

Experimental Protocols

The pooled results for BI 653048 were derived from three distinct Phase I clinical trials:

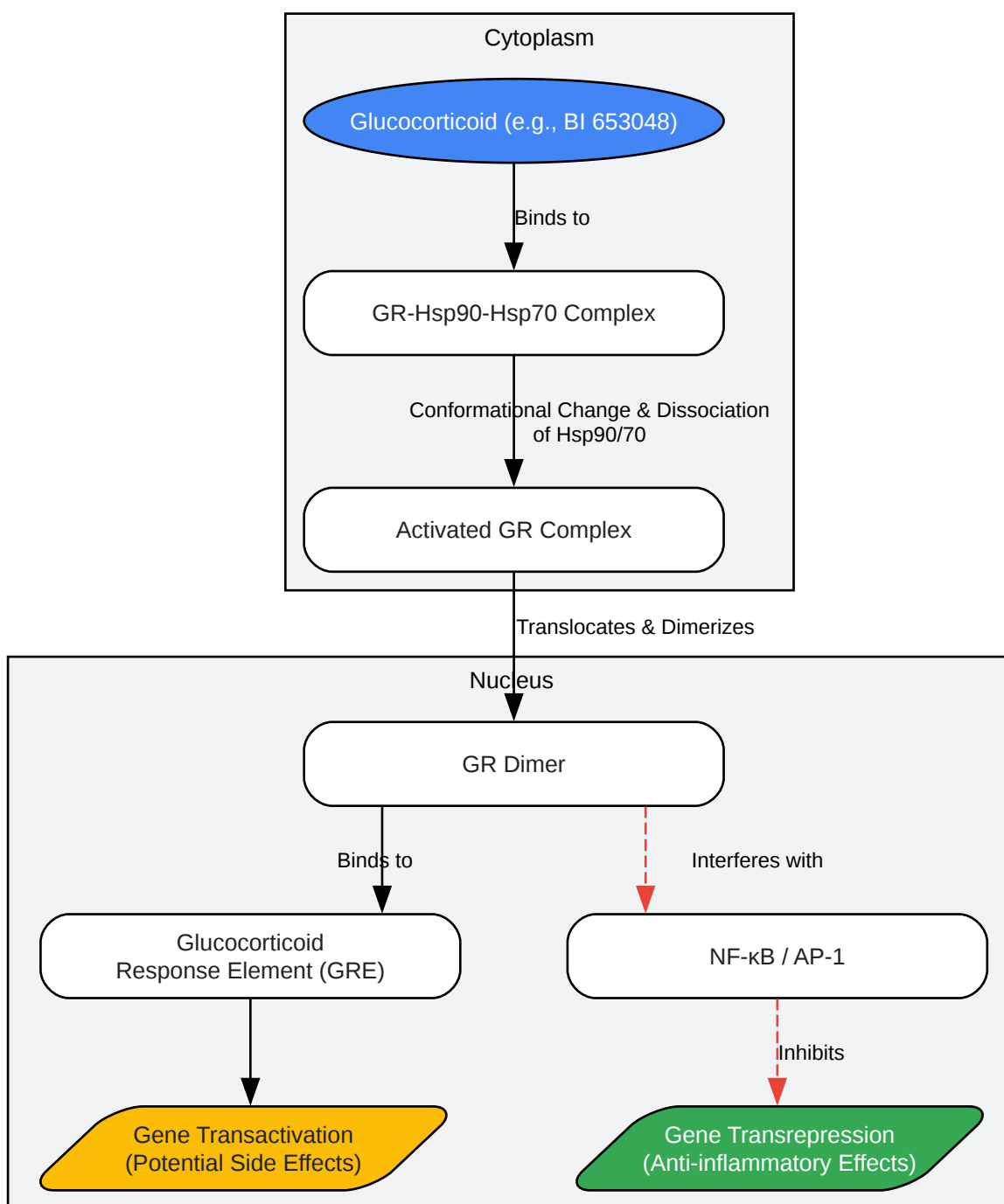
- **Single Rising-Dose Study (NCT02217631):** This trial was designed to evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of BI 653048 in healthy male subjects.
- **Multiple Rising-Dose Study (NCT02217644):** This study assessed the safety, tolerability, and pharmacokinetics of multiple ascending doses of BI 653048, providing insights into the drug's behavior with repeated administration.

- Pharmacodynamic Study with Lipopolysaccharide (LPS) Challenge (NCT02224105): This was a multiple parallel-arm dose study where an intravenous LPS challenge was used to induce an inflammatory response. The study aimed to assess the in vivo pharmacodynamics of BI 653048 and compare its anti-inflammatory effects with those of prednisolone.

Visualizations

Signaling Pathway of Glucocorticoid Receptor Agonists

The following diagram illustrates the mechanism of action for glucocorticoid receptor agonists like BI 653048.

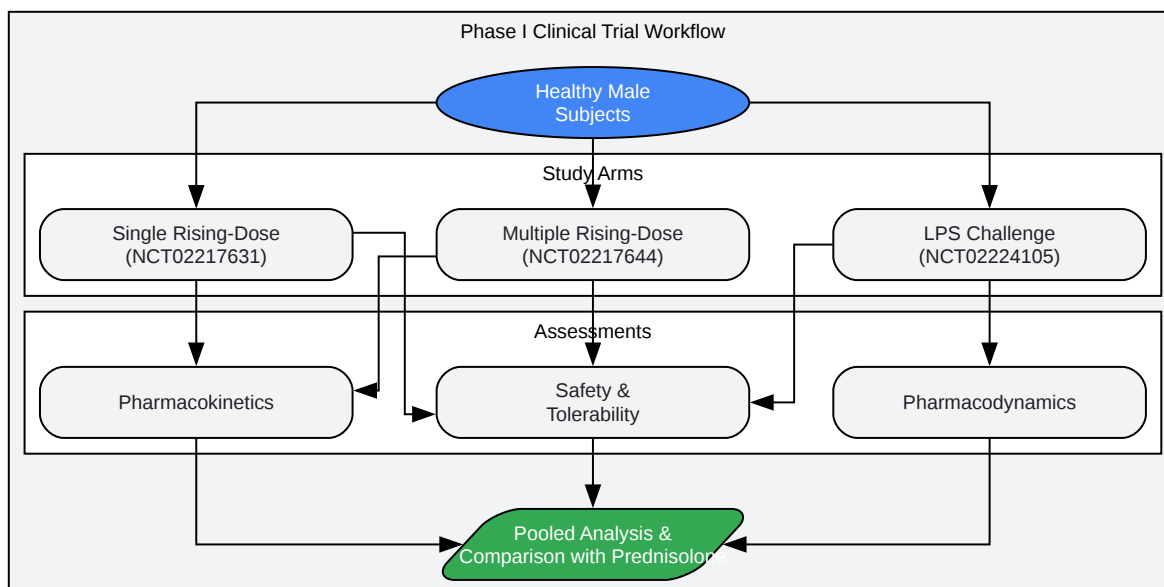


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Glucocorticoid Receptor Signaling Pathway

Experimental Workflow of Phase I Trials

This diagram outlines the general workflow of the three Phase I studies conducted for BI 653048.



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Phase I Trial Experimental Workflow

In conclusion, the Phase I trials demonstrated that BI 653048 has comparable anti-inflammatory efficacy to prednisolone. However, the studies also indicated that the undesirable side-effect profile associated with glucocorticoid steroids could not be entirely dissociated from BI 653048, as evidenced by the significant reduction in osteocalcin.

- To cite this document: BenchChem. [Phase I Clinical Trial Results: BI 653048 Phosphate vs. Prednisolone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12294497#bi-653048-phosphate-clinical-trial-results-phase-i\]](https://www.benchchem.com/product/b12294497#bi-653048-phosphate-clinical-trial-results-phase-i)

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